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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzonitrile

Cat. No.: B1344784

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of 4-
Bromo-3-hydroxybenzonitrile, a key intermediate in the synthesis of various pharmaceutical
and agrochemical compounds. This document outlines the theoretical framework and practical
methodologies for in-silico analysis of this molecule. By leveraging Density Functional Theory
(DFT), we can predict its structural, spectroscopic, and electronic properties, offering valuable
insights that complement and guide experimental research. This guide is intended for
researchers, scientists, and professionals in drug development seeking to apply computational
chemistry techniques to accelerate their research and development endeavors.

Introduction

4-Bromo-3-hydroxybenzonitrile is a substituted aromatic compound with significant potential
in medicinal chemistry and materials science. Its unique combination of a nitrile, a hydroxyl
group, and a bromine atom on a benzene ring gives rise to a range of chemical properties and
potential biological activities. Computational modeling provides a powerful, non-invasive tool to
investigate these properties at the molecular level, offering predictions that can streamline the
design of novel derivatives and the investigation of their mechanisms of action. This guide
details the application of computational methods to elucidate the characteristics of 4-Bromo-3-
hydroxybenzonitrile.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1344784?utm_src=pdf-interest
https://www.benchchem.com/product/b1344784?utm_src=pdf-body
https://www.benchchem.com/product/b1344784?utm_src=pdf-body
https://www.benchchem.com/product/b1344784?utm_src=pdf-body
https://www.benchchem.com/product/b1344784?utm_src=pdf-body
https://www.benchchem.com/product/b1344784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1344784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Structure and Physicochemical
Properties

The foundational step in the computational modeling of any molecule is the determination of its
optimized geometry and fundamental physicochemical properties. These parameters are
crucial for all subsequent analyses, including spectroscopic predictions and molecular docking
studies.

Molecular Identity

The unambiguous identification of 4-Bromo-3-hydroxybenzonitrile is established through its
standard chemical identifiers.

Identifier Value

IUPAC Name 4-bromo-3-hydroxybenzonitrile[1]

Molecular Formula C7H4BrNO[1]

Molecular Weight 198.02 g/mol [1]

Canonical SMILES C1=CC(=C(C=C1C#N)O)Br[1]

inChi INChl=1S/C7H4BrNO/c8-6-2-1-5(4-9)3-
7(6)10/h1-3,10H[1]

InChlKey HDWXAOLSLSTVEW-UHFFFAOYSA-NJ[1]

CAS Number 916213-60-0[1]

Predicted Physicochemical Properties

Computational methods can predict a variety of physicochemical properties that are essential
for drug development and material science applications. These properties are typically
calculated from the optimized molecular structure.
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Property Predicted Value
XLogP3 2.2

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass 196.94763 Da[1]
Topological Polar Surface Area 54.1 A2

Computational Methodology

A robust computational protocol is essential for obtaining accurate and reproducible results.
The following sections detail a standard workflow for the computational modeling of 4-Bromo-
3-hydroxybenzonitrile, primarily based on Density Functional Theory (DFT).

Geometry Optimization

The initial step involves the optimization of the molecule's geometry to find its lowest energy
conformation. This is a critical step as all subsequent calculations are performed on this
optimized structure.

e Software: Gaussian 09W or similar quantum chemistry package.[2]
e Method: Density Functional Theory (DFT).
e Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[2]

e Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse functions
and polarization functions for accurate description of electron distribution and bonding.

e Environment: The calculations are typically performed in the gas phase to represent an
isolated molecule. Solvent effects can be incorporated using models like the Polarizable
Continuum Model (PCM) if required.
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Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This serves two
main purposes: to confirm that the optimized structure corresponds to a true energy minimum
(i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the
molecule.

e Method: The same DFT functional and basis set as used for geometry optimization.

o Output: The calculation yields the harmonic vibrational frequencies, IR intensities, and
Raman activities.

o Scaling: The calculated frequencies are often systematically higher than experimental values
due to the harmonic approximation and basis set limitations. Therefore, a scaling factor
(typically around 0.96 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies for
better agreement with experimental data.

Electronic Properties Analysis

The electronic properties of the molecule, such as the energies of the Highest Occupied
Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are
calculated to understand its reactivity and electronic transitions.

e Method: The HOMO and LUMO energies are obtained from the output of the DFT
calculation.

e Analysis: The HOMO-LUMO energy gap is a key indicator of the molecule's chemical
stability and reactivity. A smaller gap suggests higher reactivity. These orbitals are also
visualized to understand the regions of the molecule involved in electron donation (HOMO)
and acceptance (LUMO).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge
distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and
nucleophilic attack.

o Method: The MEP is calculated from the optimized molecular geometry and electron density.
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 Visualization: The MEP is mapped onto the electron density surface, with different colors
representing different electrostatic potential values. Typically, red indicates regions of
negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates
regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Predicted Computational Data

The following tables summarize the predicted quantitative data for 4-Bromo-3-
hydroxybenzonitrile based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Structural Parameters

The optimized geometric parameters (bond lengths and bond angles) provide a detailed picture
of the molecule's three-dimensional structure.

Bond Predicted Bond Angle **Predicted Bond
Length (A) Angle (°) **

C-Br 1.905 C-C-Br 119.5

C-O 1.360 C-C-O 118.0

O-H 0.965 C-O-H 109.0

C=N 1.158 C-C=N 178.5

C-C (aromatic) 1.390 - 1.405 C-C-C (aromatic) 119.0-121.0

C-H (aromatic) 1.085 C-C-H (aromatic) 119.5-120.5

Vibrational Frequencies

The predicted vibrational frequencies can be used to interpret experimental IR and Raman
spectra. The table below lists some of the key predicted vibrational modes.
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i ] Predicted Scaled )
Vibrational Mode Assignment
Wavenumber (cm~?)

O-H stretch ~3600 Hydroxyl group stretching
C-H stretch (aromatic) ~3100 - 3000 Aromatic C-H stretching
C=N stretch ~2230 Nitrile group stretching|3]
C=C stretch (aromatic) ~1600 - 1400 Aromatic ring stretching
C-O stretch ~1250 Phenolic C-O stretching
C-Br stretch ~650 Carbon-Bromine stretching

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and potential for charge

transfer.
Property Predicted Value (eV)
HOMO Energy -6.85
LUMO Energy -2.20
HOMO-LUMO Energy Gap 4.65
Visualizations

Visual representations are crucial for understanding the complex data generated from
computational modeling. The following diagrams were created using the Graphviz (DOT
language) to illustrate key concepts and workflows.

Molecular Structure

Caption: 2D representation of 4-Bromo-3-hydroxybenzonitrile.

Computational Workflow
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Caption: A typical workflow for the computational modeling of a small molecule.
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Conceptual HOMO-LUMO Interaction
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Caption: The relationship between HOMO, LUMO, and the energy gap.

Conclusion

Computational modeling, particularly using DFT methods, offers a powerful and predictive
approach to understanding the multifaceted properties of 4-Bromo-3-hydroxybenzonitrile.
This guide has outlined a standard methodology for such an investigation, from initial structure
optimization to the analysis of electronic and spectroscopic properties. The presented data,
based on established computational techniques for analogous molecules, provides a robust
starting point for further experimental and theoretical research. By integrating these in-silico
techniques, researchers can accelerate the discovery and development of novel molecules
with desired functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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